molecular formula C12H19N B2379413 1-Phenylhexan-1-amine CAS No. 92779-83-4

1-Phenylhexan-1-amine

Cat. No.: B2379413
CAS No.: 92779-83-4
M. Wt: 177.291
InChI Key: AGKIPYDSTSIPBU-UHFFFAOYSA-N
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Description

1-Phenylhexan-1-amine is an organic compound with the molecular formula C12H19N It is a primary amine, characterized by the presence of a phenyl group attached to a hexyl chain, which in turn is bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylhexan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-phenylhexan-1-one. This process typically uses ammonia or an amine as the nitrogen source and a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the Leuckart reaction, which uses ammonium formate, can be employed to convert 1-phenylhexan-1-one to this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or sulfonamides.

Common Reagents and Conditions:

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

1-Phenylhexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-phenylhexan-1-amine exerts its effects involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

    1-Phenylethylamine: Similar in structure but with a shorter alkyl chain.

    1-Phenylpropylamine: Another similar compound with a three-carbon alkyl chain.

Uniqueness: 1-Phenylhexan-1-amine is unique due to its longer hexyl chain, which can influence its physical properties and reactivity. This longer chain can affect its solubility, boiling point, and interaction with other molecules, making it distinct from its shorter-chain analogs .

Properties

IUPAC Name

1-phenylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKIPYDSTSIPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92779-83-4
Record name 1-phenylhexan-1-amine
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